molecular formula C22H25N3O5S B11613897 ethyl 2-[(4E)-4-(2,4-diethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[(4E)-4-(2,4-diethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11613897
M. Wt: 443.5 g/mol
InChI Key: GQRQSLYKDXHWPP-GZTJUZNOSA-N
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Description

ETHYL 2-[(4E)-4-[(2,4-DIETHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(4E)-4-[(2,4-DIETHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. Common starting materials include 2,4-diethoxybenzaldehyde, ethyl acetoacetate, and thiosemicarbazide. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like piperidine or acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and ensuring proper handling and disposal of chemical waste.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(4E)-4-[(2,4-DIETHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-[(4E)-4-[(2,4-DIETHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • **ETHYL 2-[(4E)-4-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
  • **ETHYL 2-[(4E)-4-[(2,4-DIHYDROXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Uniqueness

ETHYL 2-[(4E)-4-[(2,4-DIETHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its specific substituents and the resulting biological activities. The presence of the 2,4-diethoxyphenyl group may confer distinct properties compared to similar compounds with different substituents.

Properties

Molecular Formula

C22H25N3O5S

Molecular Weight

443.5 g/mol

IUPAC Name

ethyl 2-[(4E)-4-[(2,4-diethoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C22H25N3O5S/c1-6-28-16-10-9-15(18(12-16)29-7-2)11-17-13(4)24-25(20(17)26)22-23-14(5)19(31-22)21(27)30-8-3/h9-12H,6-8H2,1-5H3/b17-11+

InChI Key

GQRQSLYKDXHWPP-GZTJUZNOSA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C=C/2\C(=NN(C2=O)C3=NC(=C(S3)C(=O)OCC)C)C)OCC

Canonical SMILES

CCOC1=CC(=C(C=C1)C=C2C(=NN(C2=O)C3=NC(=C(S3)C(=O)OCC)C)C)OCC

Origin of Product

United States

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